molecular formula C14H19N3O B13451401 (2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide

(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide

Cat. No.: B13451401
M. Wt: 254.38 g/mol
InChI Key: LDJNOUYUCQYSPV-AFIYKAIUSA-N
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Description

(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes multiple deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide typically involves multiple steps, including the introduction of deuterium atoms. The process often starts with the preparation of the core structure, followed by the selective introduction of deuterium atoms through specific reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and precise control of reaction conditions are crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.

    Industry: Utilized in the production of specialized materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s stability and reactivity, leading to unique effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide: is similar to other deuterated compounds, such as deuterated benzene and deuterated ethanol.

    Non-deuterated analogs: Compounds like (2S)-2-[[(1S)-1-cyano-2,2-bis(methyl)propyl]amino]-2-phenylacetamide.

Uniqueness

The uniqueness of this compound lies in its multiple deuterium atoms, which provide enhanced stability and distinct reactivity compared to non-deuterated analogs. This makes it particularly valuable in research and industrial applications where isotopic labeling is essential.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

254.38 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide

InChI

InChI=1S/C14H19N3O/c1-14(2,3)11(9-15)17-12(13(16)18)10-7-5-4-6-8-10/h4-8,11-12,17H,1-3H3,(H2,16,18)/t11-,12+/m1/s1/i1D3,2D3,3D3

InChI Key

LDJNOUYUCQYSPV-AFIYKAIUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C#N)N[C@@H](C1=CC=CC=C1)C(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(C#N)NC(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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